molecular formula C22H26N4O3 B3870690 1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine

1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine

Cat. No. B3870690
M. Wt: 394.5 g/mol
InChI Key: SWCZJJXVSPBYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound may also modulate the activity of certain receptors in the brain, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used to study a variety of biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine. One area of research that is of particular interest is the development of new drugs based on this compound. Another area of research is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-20-10-9-16(12-21(20)29-2)24-17-6-5-11-25(13-17)22(27)14-26-15-23-18-7-3-4-8-19(18)26/h3-4,7-10,12,15,17,24H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCZJJXVSPBYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-1-ylacetyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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